molecular formula C7H11NO2 B12505790 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 1807854-21-2

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B12505790
CAS No.: 1807854-21-2
M. Wt: 141.17 g/mol
InChI Key: IPZOLHVNGOSCLN-UHFFFAOYSA-N
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Description

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclo[1.1.1]pentane ring system attached to an amino acetic acid moiety, making it a fascinating subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through various methods, including the Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the Amino Group: The amino group can be introduced through amination reactions, often using reagents such as ammonia or amines.

    Attachment of the Acetic Acid Moiety: This step involves the formation of a carbon-carbon bond between the bicyclo[1.1.1]pentane ring and the acetic acid moiety, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)propanoic acid
  • 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)butanoic acid
  • 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)pentanoic acid

Uniqueness

2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an amino acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1807854-21-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)

InChI Key

IPZOLHVNGOSCLN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N

Origin of Product

United States

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